molecular formula C14H16N4O B5762497 5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide

5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide

Cat. No.: B5762497
M. Wt: 256.30 g/mol
InChI Key: NTZMRUPYGNLHOV-OQLLNIDSSA-N
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Description

5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 5, a phenylpropylideneamino group at position 2, and a carboxamide group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide typically involves the condensation of 5-methyl-1H-pyrazole-3-carboxylic acid with an appropriate amine, such as 2-phenylpropylideneamine. The reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpropylideneamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-pyrazole-3-carboxamide: Lacks the phenylpropylideneamino group.

    N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide: Lacks the methyl group at position 5.

    5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole: Lacks the carboxamide group.

Uniqueness

5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methyl group, phenylpropylideneamino group, and carboxamide group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-10(12-6-4-3-5-7-12)9-15-18-14(19)13-8-11(2)16-17-13/h3-10H,1-2H3,(H,16,17)(H,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZMRUPYGNLHOV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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